Superior Binding Affinity to Wild-Type EGFR vs. First-Generation Inhibitors
Theliatinib tartrate exhibits a 7- to 10-fold higher binding affinity for wild-type EGFR compared to the first-generation inhibitors gefitinib and erlotinib, as measured by the inhibition constant (Ki) [1]. This significantly lower Ki value indicates a much stronger and more sustained interaction with the target kinase domain.
| Evidence Dimension | Inhibition Constant (Ki) for Wild-Type EGFR |
|---|---|
| Target Compound Data | 0.05 nM |
| Comparator Or Baseline | Gefitinib and Erlotinib (estimated Ki: 0.35 - 0.5 nM) |
| Quantified Difference | 7- to 10-fold lower Ki |
| Conditions | Z'-LYTE™ kinase assay, biochemical assay |
Why This Matters
Higher target affinity can translate to sustained target engagement at lower concentrations, which is a critical parameter for in vitro mechanism-of-action studies and may correlate with enhanced efficacy in certain EGFR-driven models.
- [1] Hutchison MediPharma Limited. (2017). CSCO 2017: Theliatinib Preclinical Study in Esophageal Cancer. Presentation. View Source
